Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate
Description
Ethyl 3,3,9-trioxo-3λ⁶-thiabicyclo[3.3.1]nonane-7-carboxylate (CAS: 1197238-20-2) is a bicyclic sulfone derivative with the molecular formula C₁₁H₁₁FO₃S₂ and a molecular weight of 176.10 g/mol . The compound features a bicyclo[3.3.1]nonane backbone containing a sulfur atom in the λ⁶-sulfone configuration (three sulfonyl oxygen atoms) and an ethyl ester group at the 7-position. It is cataloged as a building block in organic synthesis, indicating its utility in constructing complex molecules, particularly in medicinal and materials chemistry .
Properties
IUPAC Name |
ethyl 3,3,9-trioxo-3λ6-thiabicyclo[3.3.1]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5S/c1-2-16-11(13)7-3-8-5-17(14,15)6-9(4-7)10(8)12/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCFAYWMEZUDBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CS(=O)(=O)CC(C1)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Anhydride-Based Cyclization
A pivotal method involves the use of cyclohexane-1,3-dicarboxylic anhydrides as precursors. In a protocol detailed by Yamazaki et al., cyclohexane-1,3-dicarboxylic anhydride (IVa) reacts with diethyl magnesiomalonate in the presence of triethylamine to yield 3-di(ethoxycarbonyl)acetylcyclohexanecarboxylic acid (Va). Subsequent decarboxylation and esterification produce methyl 3-acetylcyclohexanecarboxylate (VIa), which undergoes cyclization upon refluxing with potassium hydride (KH) in xylene. This step forms the bicyclo[3.3.1]nonane-2,4-dione core (Ia) with an 87% yield.
Key Reaction Conditions
- Solvent : Xylene
- Catalyst : Potassium hydride (20% w/w in oil)
- Temperature : Reflux (140–145°C)
- Time : 28 hours
The reaction proceeds via a base-mediated intramolecular aldol condensation, where the enolate intermediate attacks the acetyl group, forming the bicyclic framework. The use of xylene as a high-boiling solvent ensures prolonged reaction stability, while KH facilitates deprotonation and enolate formation.
Multi-Step Homologation Approach
Malonate Alkylation and Homologation
A method adapted from the Journal of Organic Chemistry involves alkylating diethyl malonate with 2-chloro-5-methoxybenzyl bromide to form a substituted malonic ester. Reduction with lithium aluminum hydride (LiAlH₄) yields a 1,3-propanediol intermediate, which is converted to a dihalopropane via thionyl chloride or methanesulfonyl chloride. Subsequent cyanide displacement and hydrolysis produce a glutaric acid derivative, which undergoes cyclization to form the bicyclic core.
Representative Data
| Step | Reagent | Yield (%) |
|---|---|---|
| Malonate alkylation | Diethyl malonate | 87 |
| LiAlH₄ reduction | Lithium aluminum hydride | 99 |
| Cyclization | KH in xylene | 87 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
- Anhydride Cyclization (Method 1) : High-yielding (87%) but requires specialized anhydride precursors and prolonged reflux.
- Esterification (Method 2) : Straightforward but dependent on prior trione synthesis.
- Ylide Cycloaddition (Method 3) : Theoretically viable for sulfur incorporation but untested for this specific compound.
- Homologation (Method 4) : Multi-step (5–6 steps) with moderate cumulative yields (~60%).
Reaction Mechanism Insights
- Base-Mediated Cyclization : KH deprotonates the α-hydrogen of the acetyl group, generating an enolate that attacks the carbonyl carbon, forming the bicyclic ring.
- Acid-Catalyzed Esterification : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by ethanol.
Challenges and Optimization Opportunities
Stereochemical Control
Cyclization of unsymmetrical precursors (e.g., VIb) can yield regioisomers (Id and Ie). Selective formation requires precise control of steric and electronic factors, potentially via bulky bases or low-temperature conditions.
Sulfur Oxidation State
Achieving the λ⁶-sulfur configuration necessitates careful oxidation of sulfide intermediates. MCPBA (meta-chloroperbenzoic acid) or ozonolysis may selectively oxidize sulfur without over-oxidizing ester groups.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen atoms, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can remove oxygen atoms or reduce the sulfur atom to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The sulfur atom in the structure can participate in redox reactions, further modulating its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The bicyclo[3.3.1]nonane framework is a versatile scaffold in organic chemistry. Below is a detailed comparison of the target compound with structurally related analogs, focusing on molecular features, reactivity, and applications.
Sulfur-Containing Analogs
Target Compound : Ethyl 3,3,9-trioxo-3λ⁶-thiabicyclo[3.3.1]nonane-7-carboxylate
- Key Features : Sulfone group (three sulfonyl oxygens), ethyl ester at C5.
- Reactivity : The sulfone group enhances electrophilicity, making it reactive in nucleophilic substitutions or cross-coupling reactions. The ester group allows for hydrolysis or transesterification.
- Applications : Used as a synthetic intermediate for pharmaceuticals or agrochemicals .
Related Sulfur Compound : (1R,5S,7s)-3,3,9-trioxo-3λ⁶-thiabicyclo[3.3.1]nonane-7-carboxylic Acid
- Key Differences : Replaces the ethyl ester with a carboxylic acid group.
Nitrogen-Containing Analogs
3,7-Diazabicyclo[3.3.1]nonane Derivatives
- Example: Ethyl 9-(2-chlorophenyl)-5-cyano-7-(4-methylphenyl)-2-oxo-4-thioxo-3,7-diazabicyclo[3.3.1]nonane-1-carboxylate Key Features: Two nitrogen atoms in the bicyclic framework, chloro, cyano, and thioxo substituents. Reactivity: Amine nitrogens enable hydrogen bonding and metal coordination. Thioxo and cyano groups participate in cycloadditions or redox reactions. Applications: Studied for crystallographic stability, suggesting use in crystal engineering or drug design .
9-Azabicyclo[3.3.1]nonane-9-acetic Acid Ethyl Ester (CAS: 115956-03-1)
Oxygen-Containing Analogs
3-Oxa-7,9-diazabicyclo[3.3.1]nonane Carboxylates
- Example: tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate (CAS: 864448-41-9) Key Features: Oxygen bridge, tert-butyl ester, and diazabicyclo core. Reactivity: Ether oxygen increases rigidity; tert-butyl ester provides steric protection for selective deprotection. Applications: Common in medicinal chemistry for protease inhibitors or kinase modulators .
Methyl (7R,9R)-9-(Isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate (CAS: 110654-40-5)
Ketone-Containing Analogs
7-Methylenebicyclo[3.3.1]nonan-3-one (CAS: 17933-29-8)
- Key Features : Ketone at C3, methylene group at C6.
- Reactivity : The ketone enables aldol condensations; methylene group participates in Diels-Alder reactions.
- Applications: Intermediate in natural product synthesis, such as terpenoids or steroids .
Key Takeaways
- Structural Influence : Heteroatoms (S, N, O) and substituents (esters, ketones) dictate reactivity and applications. Sulfones enhance electrophilicity, amines enable coordination, and ketones facilitate condensations.
- Applications : The target compound’s sulfone and ester groups make it a versatile building block, whereas nitrogen/oxygen analogs are prioritized in medicinal chemistry due to hydrogen-bonding capabilities.
- Data Gaps: Limited physical property data (e.g., melting point, solubility) for the target compound highlight areas for further research.
Biological Activity
Overview of Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate
This compound is a synthetic compound belonging to a class of bicyclic compounds that contain sulfur and oxygen heteroatoms. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology.
Antimicrobial Properties
Research has indicated that compounds with similar bicyclic structures often exhibit antimicrobial properties. Studies have shown that sulfur-containing compounds can disrupt microbial cell membranes, leading to cell death. For instance:
- Case Study 1 : A related thiabicyclo compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Case Study 2 : In vitro assays revealed that derivatives of bicyclic thioketones exhibited antifungal activity against Candida species.
Anticancer Activity
The potential anticancer properties of this compound can be explored through its interaction with cellular pathways:
- Mechanism of Action : Bicyclic compounds can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through cell cycle arrest.
- Research Findings : In vitro studies have shown that similar compounds can reduce tumor cell viability by targeting specific oncogenes.
Anti-inflammatory Effects
There is evidence suggesting that sulfur-containing compounds can modulate inflammatory responses:
- Research Findings : Compounds with thiol groups have been shown to inhibit the production of pro-inflammatory cytokines in macrophages.
- Case Study 3 : A related compound exhibited a reduction in edema in animal models of inflammation.
Data Table: Summary of Biological Activities
| Activity Type | Reference Compound | Observed Effect |
|---|---|---|
| Antimicrobial | Thiabicyclo derivatives | Inhibition of bacterial growth |
| Anticancer | Bicyclic thioketones | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Sulfur-containing compounds | Reduction of cytokine production |
In Vitro Studies
In vitro studies are crucial for assessing the biological activity of this compound:
- Cell Culture : Cancer cell lines and microbial cultures are used to evaluate cytotoxicity and antimicrobial efficacy.
- Assays : MTT assays for cell viability and agar diffusion methods for antimicrobial testing.
In Vivo Studies
Animal models are employed to validate the findings from in vitro studies:
- Tumor Xenografts : Assessing the anticancer potential by measuring tumor growth inhibition.
- Inflammation Models : Evaluating anti-inflammatory effects through paw edema measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
